Lipophilicity (LogP) Comparison: Branched C6 vs. Linear C4–C5 2-Alkylbenzothiazoles
The target compound exhibits a computed LogP of 4.275 (Chemsrc) . This value is approximately 0.64 log units higher than that of 2-butylbenzothiazole (LogP ≈ 3.64, Ambinter) [1] and essentially equivalent to 2-pentylbenzothiazole (LogP ≈ 4.262, The Good Scents Company) [2], despite the target compound having only a 4-carbon backbone chain (with two methyl branches) versus the 5-carbon linear chain of the pentyl analog. The branched architecture achieves pentyl-level lipophilicity with a butyl-length backbone, which is expected to influence membrane partitioning and non-specific protein binding differently than the linear analog.
| Evidence Dimension | Octanol–water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 4.275 (computed, Chemsrc) |
| Comparator Or Baseline | 2-Butylbenzothiazole: LogP ≈ 3.64 (Ambinter); 2-Pentylbenzothiazole: LogP ≈ 4.262 (estimated, The Good Scents Company); 2-Allylbenzothiazole: LogP = 3.025 (Chemsrc) |
| Quantified Difference | ΔLogP = +0.64 vs. 2-butyl analog; ΔLogP ≈ +0.01 vs. 2-pentyl analog (near-equivalent lipophilicity with shorter backbone); ΔLogP = +1.25 vs. 2-allyl analog |
| Conditions | Computed LogP values from different database sources; not derived from a single comparative experimental study |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and metabolic clearance; a 0.64 log-unit difference corresponds to a roughly 4.4-fold difference in partition coefficient, which can significantly alter in vitro assay behavior and in vivo pharmacokinetics.
- [1] Ambinter. 2-Butyl-1,3-benzothiazole: logP = 3.6389. https://www.ambinter.com View Source
- [2] The Good Scents Company. 2-Pentylbenzothiazole: logP (o/w) = 4.262 (est). http://www.thegoodscentscompany.com View Source
